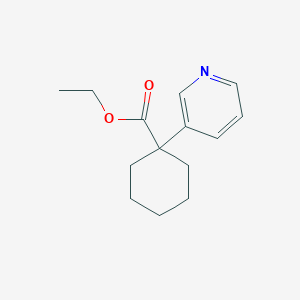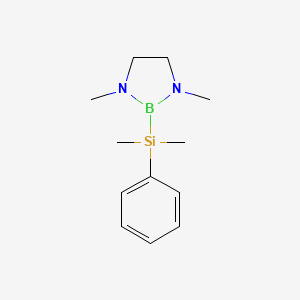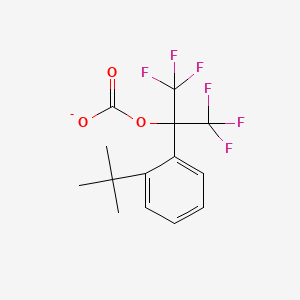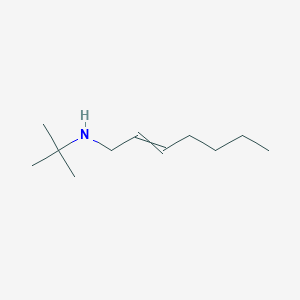
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C16H28O2Si and a molecular weight of 280.478 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with two methoxy groups and a pentyl chain. It is primarily used in industrial applications and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane typically involves the reaction of 2,6-dimethoxy-4-pentylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxyphenylsilane: Similar structure but with methoxy groups instead of trimethylsilyl.
Diethoxy(methyl)phenylsilane: Contains ethoxy groups and a methyl group instead of trimethylsilyl.
Phenyltrimethoxysilane: Similar phenyl ring but with three methoxy groups attached to silicon.
Uniqueness
(2,6-Dimethoxy-4-pentylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and pentyl groups on the phenyl ring, combined with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
193977-33-2 |
|---|---|
Formule moléculaire |
C16H28O2Si |
Poids moléculaire |
280.48 g/mol |
Nom IUPAC |
(2,6-dimethoxy-4-pentylphenyl)-trimethylsilane |
InChI |
InChI=1S/C16H28O2Si/c1-7-8-9-10-13-11-14(17-2)16(19(4,5)6)15(12-13)18-3/h11-12H,7-10H2,1-6H3 |
Clé InChI |
JYRBEWLWLZJDAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)



![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)

![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)


